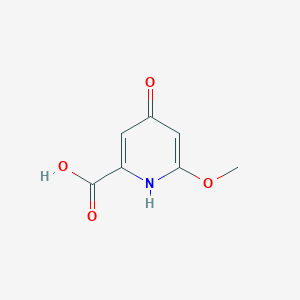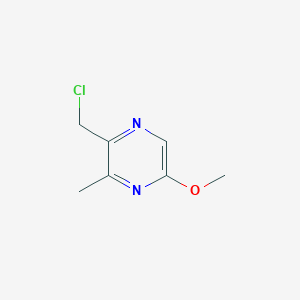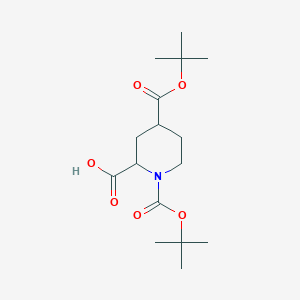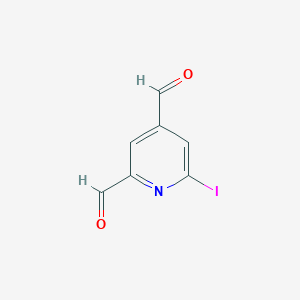
3,5-Dibenzyloxybenzyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibenzyloxybenzyl chloride is an organic compound with the molecular formula C21H19ClO2. It is characterized by the presence of two benzyloxy groups attached to a benzyl chloride core. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibenzyloxybenzyl chloride typically involves the reaction of 3,5-dihydroxybenzyl chloride with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibenzyloxybenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3,5-dibenzyloxybenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of 3,5-dibenzyloxybenzaldehyde or 3,5-dibenzyloxybenzoic acid.
Reduction: Formation of 3,5-dibenzyloxybenzyl alcohol.
Applications De Recherche Scientifique
3,5-Dibenzyloxybenzyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for studying enzyme interactions and metabolic pathways.
Medicine: Utilized in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: Applied in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3,5-Dibenzyloxybenzyl chloride primarily involves its reactivity at the benzylic position. The chloride group can be readily displaced by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
3,4-Dibenzyloxybenzyl chloride: Similar structure but with benzyloxy groups at different positions.
3,5-Dibenzyloxybenzyl alcohol: The alcohol derivative of 3,5-Dibenzyloxybenzyl chloride.
3,5-Dibenzyloxybenzoic acid: The carboxylic acid derivative formed by oxidation.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of two benzyloxy groups enhances its solubility in organic solvents and its ability to participate in various chemical transformations .
Propriétés
Formule moléculaire |
C21H19ClO2 |
|---|---|
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
1-(chloromethyl)-3,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H19ClO2/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16H2 |
Clé InChI |
XUEMEGUYMPJSKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CCl)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















